1-(Cyclohexylmethyl)azetidin-3-amine
Overview
Description
Synthesis Analysis
Azetidines, which include “1-(Cyclohexylmethyl)azetidin-3-amine”, are part of an important yet undeveloped research area. They are ubiquitous in natural products and important in medicinal chemistry . A straightforward synthesis of azetidine-3-amines has been presented, starting from a bench-stable, commercial material. The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Chemical Reactions Analysis
Azetidines are known to be involved in various chemical reactions. For instance, they can participate in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis
Amines, including “this compound”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The boiling points and solubility of amines can vary depending on whether they are primary, secondary, or tertiary .Scientific Research Applications
Synthesis and Reactivity
1-(Cyclohexylmethyl)azetidin-3-amine, as part of the azetidine class, demonstrates significant potential in synthetic chemistry due to its unique reactivity patterns. Azetidines, including derivatives like this compound, are noted for their reactivity with both electrophiles and nucleophiles. Their ring opening can yield a variety of useful compounds, including amides, alkenes, and amines. Furthermore, azetidines serve as precursors to cyclic products such as piperidines, pyrrolidines, and pyrroles. The oxidative transformations of azetidines can lead to azetidin-3-ones, which are valuable intermediates in the synthesis of other heterocyclic compounds. The versatility of azetidines is highlighted in their application in synthesizing β-lactams, which are crucial for developing antibiotics, cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. Notably, a monocyclic azetidin-2-one, ezetimibe, is clinically used as a cholesterol absorption inhibitor (Singh, G. S., D’hooghe, M., & Kimpe, N., 2008).
Catalysis and Stereocontrol
Azetidine derivatives, including this compound, find applications in catalysis and stereocontrolled synthesis. The synthesis of chiral donor–acceptor azetines enables highly enantioselective cycloadditions, yielding amino acid derivatives. This process demonstrates exceptional electronic and steric selectivity, retaining the enantiopurity of the azetine. Such methodologies underscore the role of azetidine derivatives in synthesizing compounds with significant medicinal relevance, showcasing their utility in creating structurally complex and stereochemically defined molecules (Marichev, K. O., et al., 2019).
Polymer Science
In the realm of polymer science, azetidine derivatives, including this compound, have been investigated for their potential in modifying polymer structures. The selective reduction of main-chain 2-azetidinone moieties into azetidines allows for innovative polymer modification approaches. Such transformations can significantly impact the development of new materials, offering pathways to incorporate azetidine units into polymer backbones, which could enhance material properties or introduce new functionalities (Sudo, A., Iitaka, Y., & Endo, T., 2002).
Medicinal Chemistry
In medicinal chemistry, the azetidine ring, including derivatives such as this compound, is frequently encountered due to its prominence in drug molecules. The straightforward synthesis of azetidine-3-amines from commercial materials highlights their importance in drug design and functionalization. The methodology allows for moderate to high yields with secondary amines, showcasing the azetidine group's adaptability in medicinal chemistry contexts. This synthetic accessibility facilitates the late-stage functionalization of pharmaceuticals, underscoring the azetidine ring's utility in developing novel therapeutics (Wang, B., & Duncton, M. A. J., 2020).
Safety and Hazards
The safety data sheets for related compounds, cyclohexanone and cyclohexylamine , indicate that these compounds are flammable and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage. It’s important to handle these compounds with care, using protective equipment and following safety precautions.
Future Directions
Mechanism of Action
Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are known for their reactivity and are often used in the synthesis of various natural and synthetic products . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Analysis
Biochemical Properties
1-(Cyclohexylmethyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, azetidines, including this compound, are known to participate in ring-opening polymerization reactions, which can be catalyzed by specific enzymes
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, azetidines are known to be involved in non-viral gene transfection, which can alter gene expression in target cells . Additionally, the compound’s interaction with cellular proteins and enzymes can modulate metabolic pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions . These interactions can result in changes in gene expression and other cellular processes, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Azetidines, including this compound, are known to undergo ring-opening polymerization, which can affect their stability and long-term effects on cellular function . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, azetidines are known to participate in polymerization reactions, which can impact metabolic pathways related to polymer synthesis and degradation . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
1-(cyclohexylmethyl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDETZHHMPURPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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